RO4929097 - 847925-91-1

RO4929097

Catalog Number: EVT-281751
CAS Number: 847925-91-1
Molecular Formula: C22H20F5N3O3
Molecular Weight: 469.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RO4929097 is a potent and selective orally bioavailable small molecule inhibitor of gamma-secretase. [, , , , , ] In scientific research, it serves as a valuable tool for investigating the role of the Notch signaling pathway in various biological processes.

GDC-0449 (Vismodegib)

    Compound Description: GDC-0449, commercially known as Vismodegib, is a first-in-class smoothened antagonist that acts as a Hedgehog pathway inhibitor. [] It binds to and inhibits the smoothened receptor, a key component of the Hedgehog signaling pathway, which is involved in cell growth and differentiation. []

    Relevance: GDC-0449 is relevant to RO4929097 because both compounds have been investigated in combination for their potential synergistic anti-tumor effects. [] Studies have shown that GDC-0449 can competitively inhibit the binding of RO4929097 to α1-acid glycoprotein (AAG) in plasma. [] This interaction leads to an increase in the fraction unbound of RO4929097, potentially impacting its pharmacokinetics and pharmacodynamics. []

Temozolomide

    Compound Description: Temozolomide is an alkylating agent used in chemotherapy. [] It works by damaging the DNA of cancer cells, preventing them from growing and dividing. []

    Relevance: Temozolomide is relevant to RO4929097 because it has been investigated in combination with RO4929097 for potential synergistic anti-tumor effects in melanoma and glioblastoma. [, , ] Studies suggest that RO4929097 may enhance the efficacy of temozolomide in PTEN-expressing melanoma cells, potentially through the modulation of AKT phosphorylation. []

Capecitabine

    Compound Description: Capecitabine is an orally administered chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body. [] 5-FU is an antimetabolite that disrupts DNA and RNA synthesis in cancer cells. []

    Relevance: Capecitabine is relevant to RO4929097 because preclinical studies have shown that Notch signaling inhibition, which RO4929097 targets, may enhance the chemosensitivity of colon cancer cells to agents like capecitabine. [] This finding led to a Phase I study combining RO4929097 and capecitabine to assess their safety and efficacy. []

Paclitaxel

    Compound Description: Paclitaxel is a chemotherapy drug that works by interfering with the normal function of microtubules, which are essential for cell division. [, ] This disruption inhibits cell division and leads to cell death. [, ]

    Relevance: Paclitaxel is relevant to RO4929097 in two different contexts. First, it has been investigated in combination with RO4929097 as a neoadjuvant chemotherapy regimen in triple-negative breast cancer. [] This combination aimed to exploit the potential synergistic effects of RO4929097 on tumor cells and its ability to modulate the tumor microenvironment. [] Second, research has shown that tumor cells upregulate Notch2 during paclitaxel-induced prolonged mitosis, and targeting this interaction with RO4929097 can attenuate taxol resistance in mouse tumor models. []

DAPT

    Compound Description: DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is another γ-secretase inhibitor, like RO4929097. [] It is commonly used in research to inhibit Notch signaling. []

    Relevance: DAPT is directly relevant to RO4929097 due to their shared mechanism of action as γ-secretase inhibitors. [] Both compounds target the same enzymatic pathway, although they may have different potencies and selectivities. [] In comparative studies, DAPT has been used alongside RO4929097 to investigate the effects of γ-secretase inhibition on glioma cell migration and prostate cancer growth. [, ]

BMS-708163

    Compound Description: BMS-708163 is a γ-secretase inhibitor that blocks the Notch signaling pathway. []

    Relevance: BMS-708163 is relevant to RO4929097 because both are γ-secretase inhibitors. [] The study investigated various γ-secretase inhibitors, including BMS-708163 and RO4929097, for their ability to overcome enzalutamide resistance in castration-resistant prostate cancer cells. [] While both inhibitors showed promise, RO4929097 demonstrated greater efficacy in relieving bone metastasis in vivo. []

GSI-IX

    Compound Description: GSI-IX is a γ-secretase inhibitor that inhibits the Notch signaling pathway. []

    Relevance: GSI-IX is relevant to RO4929097 because both are γ-secretase inhibitors. [] Similar to BMS-708163, GSI-IX was also included in the study investigating the reversal of enzalutamide resistance in castration-resistant prostate cancer cells. [] RO4929097 and GSI-IX emerged as the most effective inhibitors in this context, particularly in relieving bone metastasis in vivo. []

PF-3084014

    Compound Description: PF-3084014 is a γ-secretase inhibitor that acts on the Notch signaling pathway. []

Overview

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d] benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide, commonly referred to by its development code RO4929097, is a small-molecule inhibitor targeting the gamma-secretase complex. This compound has garnered attention in oncology due to its role in inhibiting Notch signaling pathways, which are implicated in various cancers. The chemical structure of RO4929097 includes a complex arrangement of functional groups that contribute to its biological activity.

Source and Classification

RO4929097 is classified as a gamma-secretase inhibitor and is primarily studied for its potential therapeutic applications in cancer treatment. It has been investigated in several clinical trials, particularly for metastatic melanoma and other solid tumors. The compound is known for its selective inhibition of gamma-secretase, with an IC50 value of 4 nM, indicating high potency against this target while showing minimal activity against other proteases .

Synthesis Analysis

Methods and Technical Details

The synthesis of RO4929097 involves multiple synthetic steps that include the formation of key intermediates and the final assembly of the complex structure. Specific methods may include:

  1. Formation of the Benzazepine Core: The initial step typically involves constructing the benzazepine framework through cyclization reactions.
  2. Introduction of Functional Groups: Subsequent reactions introduce the dimethyl and pentafluoropropyl groups, which are crucial for the compound's activity.
  3. Final Assembly: The final steps involve coupling reactions to form the propanediamide structure, ensuring that all stereochemical configurations are preserved.

The detailed synthetic pathway often requires careful optimization to enhance yield and purity while minimizing side reactions.

Molecular Structure Analysis

Structure and Data

The molecular formula of RO4929097 is C22H20F5N3O3C_{22}H_{20}F_{5}N_{3}O_{3}, with a molecular weight of approximately 469.4 g/mol. The structural features include:

  • Benzazepine Ring: A bicyclic structure that contributes to the compound's ability to interact with biological targets.
  • Pentafluoropropyl Group: This highly fluorinated group enhances lipophilicity and potentially improves binding affinity.
  • Amide Linkages: These linkages are critical for maintaining the structural integrity and biological activity of the molecule.

The three-dimensional conformation of RO4929097 is essential for its interaction with gamma-secretase, influencing its inhibitory efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

RO4929097 functions primarily through its inhibition of gamma-secretase activity. The mechanism involves binding to the enzyme's active site, preventing it from cleaving substrate proteins such as Notch. This inhibition can lead to:

  • Reduced Notch Signaling: Inhibition results in decreased signaling through the Notch pathway, which is crucial for cell differentiation and proliferation.
  • Impact on Tumorigenesis: By blocking Notch signaling, RO4929097 can impair tumor growth and metastasis in various cancer models.

In vitro studies have demonstrated that treatment with RO4929097 leads to significant reductions in cell viability in cancer cell lines, showcasing its potential as an anti-cancer agent .

Mechanism of Action

Process and Data

The mechanism of action for RO4929097 involves:

  1. Binding to Gamma-Secretase: The compound binds specifically to gamma-secretase, inhibiting its proteolytic activity.
  2. Blocking Notch Cleavage: By preventing the cleavage of Notch receptors, RO4929097 disrupts downstream signaling pathways that promote cell survival and proliferation.
  3. Induction of Apoptosis: Inhibition of Notch signaling can lead to increased apoptosis in cancer cells, particularly those that rely heavily on this pathway for growth.

This mechanism underscores the potential therapeutic benefits of RO4929097 in treating malignancies characterized by aberrant Notch signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RO4929097 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 23.47 mg/mL but is insoluble in water.
  • Stability: The compound maintains stability under standard laboratory conditions but should be stored at low temperatures to prevent degradation.
  • Molecular Interactions: Its structure allows for significant interactions with biological membranes due to its lipophilic nature imparted by the pentafluoropropyl group.

These properties are critical for its formulation as a therapeutic agent .

Applications

Scientific Uses

RO4929097 has been primarily investigated for its applications in oncology:

  • Cancer Treatment: It has shown promise as a treatment option for various cancers, including melanoma, breast cancer, colorectal cancer, pancreatic cancer, and lung cancer.
  • Clinical Trials: The compound has been tested in multiple phase I/II clinical trials aimed at assessing its efficacy as both monotherapy and in combination with other agents .
  • Research Tool: Beyond therapeutic applications, RO4929097 serves as a valuable research tool for studying Notch signaling pathways and their role in cancer biology.

Properties

CAS Number

847925-91-1

Product Name

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide

IUPAC Name

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide

Molecular Formula

C22H20F5N3O3

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1

InChI Key

OJPLJFIFUQPSJR-INIZCTEOSA-N

SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

R4733; R 4733; R-4733; RO4929097; RO-4929097; RO 4929097; RO04929097; RO-04929097; RO 04929097.

Canonical SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O

Isomeric SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.